7-Oxo-octadecanoic acid
Overview
Description
7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors .
Synthesis Analysis
The synthesis of 7-Oxooctanoic acid involves the action of acid synthases on acetyl-CoA and malonyl-CoA precursors . There are also studies on the enzymatic synthesis of related compounds, such as 7-oxo-lithocholic acid .
Molecular Structure Analysis
The molecular formula of 7-Oxooctadecanoic acid is C18H34O3 . It has a molecular weight of 298.5 g/mol . The InChI representation is InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17 (19)15-12-10-13-16-18 (20)21/h2-16H2,1H3, (H,20,21)
.
Physical And Chemical Properties Analysis
7-Oxooctadecanoic acid has a molecular weight of 298.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 16 rotatable bonds . The topological polar surface area is 54.4 Ų .
Scientific Research Applications
Plant Physiology and Biochemistry
- Octadecanoid Biosynthesis in Plants : 7-Oxo-octadecanoic acid is involved in octadecanoid biosynthesis, a critical pathway in plant signaling influencing physiological processes like senescence and pathogen defense. A study by Schaller & Weiler (1997) found that the enzyme 12-oxo-phytodienoate reductase, part of this pathway, is crucial in channeling octadecanoids into beta-oxidation.
- Rice Octadecanoid Pathway : In rice (Oryza sativa), the octadecanoid pathway, which includes compounds like 12-oxo-phytodienoic acid and jasmonic acid, regulates immune responses. Agrawal et al. (2004) highlighted the need to identify and characterize genes specific to this pathway in rice to understand its role in plant defense mechanisms (Agrawal et al., 2004).
Microbiology and Bioconversion
- Microbial Oxidation of Oleic Acid : Microorganisms like Saccharomyces cerevisiae and Nocardia species can convert oleic acid into compounds including 10-oxo-octadecanoic acid. This process, studied by El-Sharkawy et al. (1992), demonstrates the ability of microbes to produce oxo fatty acids, which may include 7-Oxo-octadecanoic acid (El-Sharkawy et al., 1992).
Materials Science
- Thermal Conductivity of Octadecanoic Acid : Research by Zou et al. (2019) explored the thermal conductivity of octadecanoic acid in various forms, revealing how size affects its thermal transport properties. This study is relevant for the development of phase change materials in heat storage (Zou et al., 2019).
Other Applications
- Acaricidal Mechanism Study : Octadecanoic acid derivatives were found to have acaricidal properties against Sarcoptes scabiei var. cuniculi. The study by Song et al. (2017) revealed that these compounds affect energy metabolism pathways, particularly oxidative phosphorylation (Song et al., 2017).
- Anti-inflammatory Bioactive Compounds : A study on the Jatropha curcas plant identified octadecanoic acid as an active compound with anti-inflammatory properties. This highlights its potential use in traditional medicine for treating inflammation-related conditions (Othman et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-oxooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRSLQNYJZXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415264 | |
Record name | 7-oxo-octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-octadecanoic acid | |
CAS RN |
16694-32-9 | |
Record name | 7-oxo-octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.